Product packaging for Alizapride hydrochloride(Cat. No.:CAS No. 59338-87-3)

Alizapride hydrochloride

Cat. No.: B194726
CAS No.: 59338-87-3
M. Wt: 351.8 g/mol
InChI Key: BRECEDGYMYXGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Therapeutic Context of Alizapride (B1662876) Hydrochloride

Alizapride was developed as part of the ongoing effort to find effective treatments for nausea and vomiting. drugbank.com It emerged as a therapeutic option for managing emesis, particularly in challenging scenarios such as post-operative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV). drugbank.compatsnap.comnih.govinvivochem.com The development of antiemetic drugs has a rich history, with discoveries often happening serendipitously. The class of dopamine (B1211576) receptor antagonists, to which alizapride belongs, was identified following research into phenothiazines. nih.gov Alizapride, structurally similar to metoclopramide (B1676508), was recognized for both its antiemetic and prokinetic properties, making it a subject of interest for various gastrointestinal disorders. drugbank.comnih.gov It has been marketed under trade names including Plitican, Vergentan, and Limican. patsnap.comnih.govnih.gov Ongoing research continues to build on the initial clinical data, affirming its role in gastroenterology. patsnap.com

Classification within Substituted Benzamide (B126) Pharmacology

Alizapride hydrochloride is classified as a substituted benzamide, a group of compounds known for their pharmacological activity. patsnap.comnih.govcymitquimica.com Its primary mechanism of action is the antagonism of dopamine D2 receptors. patsnap.commedchemexpress.comwikipedia.org This action is central to its antiemetic effects. The hydrochloride salt form of alizapride is a methoxy-2-benzamide derivative. invivochem.comnih.gov

The pharmacological activity of alizapride is characterized by its antagonist activity at D2 receptors located in the chemoreceptor trigger zone (CTZ) in the central nervous system. drugbank.comnih.gov By blocking these receptors, alizapride effectively suppresses the vomiting reflex initiated by most stimuli. nih.gov Research indicates that alizapride is selective for dopamine D2 receptors over α1-, α2-, and β-adrenergic receptors. caymanchem.com Some studies also suggest it may act as a serotonin (B10506) 5-HT4 receptor agonist. biosynth.com

Current Research Significance in Gastroenterology and Neuropharmacology

The research significance of this compound spans both gastroenterology and neuropharmacology, largely due to its dual mechanism of action. patsnap.com

In gastroenterology , alizapride is recognized for its prokinetic properties, which enhance gastrointestinal motility. patsnap.comnih.gov This is achieved through its action on the enteric nervous system, where it is thought to facilitate the release of acetylcholine (B1216132), thereby promoting peristalsis and gastric emptying. patsnap.com This makes it a versatile agent in managing various gastrointestinal disorders beyond its primary antiemetic use, including conditions like gastroparesis. patsnap.com Studies have shown that alizapride can counteract the decrease in gastrointestinal transit induced by dopamine and related drugs in animal models. caymanchem.comselleckchem.com

In neuropharmacology , the focus remains on alizapride's role as a dopamine D2 receptor antagonist within the central nervous system. patsnap.comwikipedia.org Its ability to cross the blood-brain barrier allows it to act directly on the chemoreceptive trigger zone (CTZ) of the medulla, an area critical for the vomiting reflex. nih.govwikipedia.org By blocking dopamine's effects in the CTZ, alizapride provides its potent antiemetic action. invivochem.comnih.gov This central mechanism is fundamental to its effectiveness in preventing nausea and vomiting triggered by a wide range of stimuli. drugbank.comnih.gov

Compound Names Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClN5O2 B194726 Alizapride hydrochloride CAS No. 59338-87-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECEDGYMYXGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-87-3
Record name N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Pharmacology of Alizapride Hydrochloride

Dopamine (B1211576) Receptor Antagonism

The principal mechanism underlying the antiemetic action of alizapride (B1662876) hydrochloride is its antagonism of dopamine D2 receptors. patsnap.compatsnap.comdrugcentral.org This action is central to its ability to mitigate nausea and vomiting induced by a variety of stimuli. drugbank.comncats.io

Specificity for Dopamine D2 Receptors

Alizapride demonstrates a targeted antagonist activity at dopamine D2 receptors. patsnap.comdrugcentral.org By binding to these receptors, it competitively inhibits the binding of dopamine, a key neurotransmitter involved in emetic signaling pathways. patsnap.com This specificity is crucial for its therapeutic efficacy. The affinity of alizapride for the D2 receptor has been quantified in various studies, highlighting its potent interaction.

Table 1: Receptor Binding Affinity of Alizapride

Receptor SubtypeBinding Affinity (Ki)
Dopamine D27.15 (-log[M])
Alpha-2C Adrenergic7 (-log[M])
Data sourced from DrugBank and WOMBAT-PK. drugcentral.org

Role in the Chemoreceptor Trigger Zone (CTZ) Activity Modulation

The antiemetic effect of alizapride is largely exerted through its action on the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic agents in the blood. patsnap.comncats.ionih.gov The CTZ is rich in dopamine D2 receptors, and by blocking these receptors, alizapride effectively suppresses the signaling cascade that leads to the sensation of nausea and the act of vomiting. drugbank.compatsnap.compatsnap.com This blockade within the central nervous system is a cornerstone of its clinical utility in preventing and treating emesis. drugbank.comdrugcentral.org

Serotonin (B10506) Receptor Modulation

Exploration of 5-HT4 Receptor Interactions

There is evidence to suggest that, similar to other benzamides like metoclopramide (B1676508), alizapride may interact with 5-HT4 receptors. researchgate.net Agonism at 5-HT4 receptors in the gastrointestinal tract is known to facilitate the release of acetylcholine (B1216132), leading to increased gut motility. researchgate.netfrontiersin.org This prokinetic effect can be beneficial in conditions where delayed gastric emptying contributes to nausea. While the primary mechanism of alizapride is D2 antagonism, a potential 5-HT4 agonism could complement its antiemetic action by addressing gastrointestinal dysmotility. patsnap.comresearchgate.net

Secondary Contributions to Anti-Emetic Efficacy

The modulation of serotonin receptors, although considered a secondary mechanism for alizapride, can enhance its anti-emetic efficacy. patsnap.com In certain contexts, such as chemotherapy-induced nausea and vomiting, serotonin (5-HT) plays a significant role. patsnap.comnih.gov While selective 5-HT3 receptor antagonists are primary agents in this setting, the broader receptor profile of drugs like alizapride may offer an additional layer of therapeutic benefit. nih.govascopubs.org

Influence on Enteric Nervous System Activity and Acetylcholine Release

Alizapride exhibits prokinetic properties by influencing the enteric nervous system (ENS). patsnap.com The ENS is a complex network of neurons within the gastrointestinal wall that governs gut motility. nih.govjournal-imab-bg.org

Alizapride is understood to facilitate the release of acetylcholine (ACh) within the ENS. patsnap.com Acetylcholine is a primary excitatory neurotransmitter in the gut, promoting smooth muscle contraction and peristalsis. journal-imab-bg.orgnih.gov By enhancing cholinergic activity, alizapride helps to normalize gastrointestinal transit, which can be impaired in various conditions leading to nausea and vomiting. patsnap.comnih.gov This action on the ENS complements its central antiemetic effects, providing a dual mechanism for managing emetic symptoms. patsnap.com

Table 2: Summary of Mechanistic Actions of Alizapride Hydrochloride

Pharmacological ActionPrimary Receptor TargetEffect
AntiemeticDopamine D2 ReceptorAntagonism in the CTZ
Prokinetic5-HT4 Receptor (putative)Agonism leading to ACh release
ProkineticEnteric Nervous SystemFacilitation of Acetylcholine release

Pharmacodynamic Investigations of Alizapride Hydrochloride

Anti-Emetic Efficacy Studies

The primary therapeutic application of alizapride (B1662876) is the management of nausea and vomiting. Its efficacy is rooted in its interaction with central nervous system pathways that control the emetic reflex.

Alizapride is structurally related to metoclopramide (B1676508), and numerous studies have compared their pharmacodynamic properties, yielding varied results depending on the clinical context and patient population. ncats.iodrugbank.com

In studies involving chemotherapy-induced emesis, particularly with highly emetogenic agents like cisplatin (B142131), metoclopramide has often been found to be more effective. A prospective, randomized, double-blind trial revealed that patients receiving high-dose metoclopramide experienced significantly fewer vomiting episodes compared to those receiving high-dose alizapride (median of three vs. eight episodes, respectively). nih.gov Metoclopramide was also more effective in reducing the volume of emesis. nih.gov Another crossover study in patients receiving cisplatin found that metoclopramide provided a statistically significant higher rate of complete vomiting prevention (68.4%) compared to alizapride (25%). tandfonline.com Similarly, when combined with dexamethasone (B1670325), the metoclopramide combination was significantly more effective than alizapride with dexamethasone in providing complete protection from nausea and vomiting. tandfonline.com

Conversely, a different double-blind study comparing the anti-emetic action of alizapride and metoclopramide in patients undergoing anti-mitotic chemotherapy reported results favoring alizapride. nih.gov This study noted 24 "good or excellent" results with alizapride compared to 16 for metoclopramide, a statistically significant difference. nih.gov

The table below summarizes findings from several comparative clinical trials.

StudyComparison DrugsKey FindingsConclusion
Clinical Pharmacology & Therapeutics (1986)High-Dose Alizapride vs. High-Dose MetoclopramideMetoclopramide group had significantly fewer vomiting episodes (median 3 vs. 8) and lower emesis volume (median 100 ml vs. 360 ml). nih.govAlizapride is less effective than metoclopramide for highly emetic chemotherapy. nih.gov
Annals of Gastroenterology and Hepatology (1984)Alizapride vs. MetoclopramideAlizapride had 24 good/excellent results vs. 16 for metoclopramide; superiority was statistically significant. nih.govAlizapride demonstrated superior anti-emetic action over metoclopramide in this patient group. nih.gov
Cancer Investigation (2009)Alizapride vs. Metoclopramide (with methylprednisolone)Complete prevention of vomiting was 25% for alizapride vs. 68.4% for metoclopramide. tandfonline.comAlizapride offers less antiemetic protection than metoclopramide in cisplatin chemotherapy. tandfonline.com
Tumori Journal (1985)Alizapride vs. MetoclopramideA positive response (≤2 emeses/day) was seen in 41% of alizapride patients vs. 54% of metoclopramide patients. nih.govMetoclopramide was more effective than alizapride in cisplatin-treated patients. nih.gov
Oncology (1991)Alizapride + Lorazepam vs. Metoclopramide + LorazepamIn highly emetogenic chemotherapy, metoclopramide combo gave complete protection in 37% of patients vs. 11% for the alizapride combo. karger.comMetoclopramide combination was superior in obtaining complete protection from vomiting. karger.com

Central Mechanisms of Vomiting Reflex Suppression

Prokinetic Properties Research

In addition to its anti-emetic effects, alizapride demonstrates prokinetic activity, influencing the motor function of the upper gastrointestinal tract. patsnap.comnih.govdrugbank.com

Alizapride's prokinetic properties stem from its ability to enhance gastrointestinal motility. patsnap.com This is achieved through its action on the enteric nervous system, where it is understood to facilitate the release of acetylcholine (B1216132), a key neurotransmitter in promoting peristalsis. patsnap.com Studies in pediatric patients suffering from gastro-oesophageal reflux have provided evidence of this prokinetic activity. nih.gov Manometric investigations in this patient group showed that alizapride had a significant effect on the amplitude of peristaltic waves in the esophagus. nih.gov

By enhancing motility, alizapride can facilitate gastric emptying. patsnap.com Laboratory models have shown that alizapride hydrochloride enhanced gastrointestinal motility and promoted the movement of food through the digestive system, resulting in improved gastric emptying. However, clinical evidence has been less definitive. In studies on pediatric patients with gastro-oesophageal reflux, while effects on esophageal motility were noted, the evidence for a significant effect on gastric motility and emptying was described as "less clear". nih.gov This suggests that the prokinetic effects of alizapride may be more pronounced in certain segments of the gastrointestinal tract than in others.

The sphincter of Oddi (SO) is a muscular valve that controls the flow of digestive juices (bile and pancreatic juice) into the duodenum. The effect of alizapride on its function has been a subject of specific investigation to ensure its suitability for patients with biliary disorders. A manometric study was conducted on human subjects to assess the direct effects of intravenous alizapride on SO motor function. The research, which involved endoscopic manometry before and after the administration of 100 mg of alizapride, found no significant modification of the sphincter's basal pressure or its phasic contractile activity. medchemexpress.com This indicates that alizapride does not adversely interfere with the normal motor function of the sphincter of Oddi.

Pharmacokinetic and Metabolic Research of Alizapride Hydrochloride

Absorption Dynamics

Following oral administration, alizapride (B1662876) hydrochloride is reported to be well and highly absorbed from the gastrointestinal tract. mims.come-lactancia.org This efficient absorption allows the compound to quickly enter systemic circulation. patsnap.com

Distribution Characteristics

Pharmacokinetic studies indicate that alizapride has a large apparent volume of distribution (Vdss). nih.gov The ability of alizapride to cross physiological barriers has been investigated, showing that it can cross the blood-brain barrier, although this passage is considered weak and limited. e-lactancia.orgpatsnap.com In animal studies involving rabbits, placental transfer of the drug was found to be very weak. e-lactancia.org

Biotransformation and Metabolism Pathways

While a significant portion of alizapride is eliminated from the body unchanged, research indicates that a fraction of the administered dose undergoes metabolic transformation. patsnap.comselleckchem.com Approximately 25% of the drug is subject to biotransformation before excretion. selleckchem.com The metabolism of alizapride is of particular interest due to the presence of an N-allyl moiety in its chemical structure, which is a potential site for metabolic reactions leading to chemically reactive species. selleckchem.com In vitro studies have been crucial in elucidating these pathways. nih.gov

In vitro metabolic studies have successfully identified and characterized ten metabolites of alizapride. nih.govresearchgate.net The analysis, performed using electrospray ionization tandem mass spectrometry, has enabled the proposal of a comprehensive in vitro metabolic scheme for the drug. nih.govresearchgate.net Key transformation pathways include oxidative N-deallylation and epoxidation. nih.govresearchgate.net

A significant finding from in vitro metabolism studies is the formation of reactive metabolites. nih.gov The oxidative N-deallylation of alizapride's N-allyl group has been shown to generate acrolein. nih.govresearchgate.net Acrolein is a reactive carbonyl species known for its ability to bind covalently to nucleophilic sites in proteins. nih.gov

Furthermore, the metabolic process also leads to the formation of an epoxide metabolite. nih.govresearchgate.net The generation of this epoxide has been described as a "putative structural alert," suggesting a potential for reactivity. nih.govresearchgate.net The reactivity of both the acrolein and the epoxide formed during alizapride metabolism was confirmed by the formation of corresponding adducts with nucleophilic thiols in vitro. nih.govresearchgate.net

Table 1: Key Metabolic Pathways and Resulting Metabolites of Alizapride (In Vitro)

Metabolic Pathway Resulting Metabolite(s)
Oxidative N-deallylation Acrolein nih.govresearchgate.net

The study of reactive metabolite formation is a major area of research in drug development due to the well-recognized link between such metabolites and adverse drug effects. nih.govresearchgate.net Reactive species can cause cellular damage, and their characterization is critical for designing new drug candidates with improved toxicological profiles. researchgate.net The identification of acrolein and an epoxide as metabolites of alizapride highlights the importance of this research area for understanding the compound's safety profile. nih.gov Acrolein, specifically, is known to cause cellular damage through its carbonylating and alkylating properties. nih.gov

Formation of Reactive Metabolites (e.g., Acrolein, Epoxide)

Elimination Kinetics

The elimination of alizapride hydrochloride from the body is primarily conducted through the renal system. patsnap.comnih.govdrugbank.com A large portion of the drug is excreted unchanged in the urine. mims.come-lactancia.orgpatsnap.com

The elimination half-life of alizapride is consistently reported to be approximately 3 hours. mims.come-lactancia.orgnih.govwikipedia.org More detailed pharmacokinetic analysis from a high-dose intravenous study revealed a biexponential plasma decay. nih.gov This indicates a two-compartment model of elimination, with a rapid initial distribution phase (alpha phase) and a slower terminal elimination phase (beta phase). nih.gov

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Notes
Elimination Half-life (t½) ~3 hours mims.come-lactancia.orgnih.govwikipedia.org
Alpha Half-life (t½α) 8.33 ± 2.47 minutes From high-dose IV study nih.gov
Beta Half-life (t½β) 2.8 ± 0.7 hours From high-dose IV study nih.gov
Route of Elimination Primarily renal patsnap.comnih.govdrugbank.com
Excretion Form Mainly unchanged drug mims.come-lactancia.orgpatsnap.com
Volume of Distribution (Vdss) Large nih.gov

Table 3: Compound Names Mentioned

Compound Name
Acrolein
Alizapride
This compound
Dopamine (B1211576)
Epoxide

Renal Clearance Studies

Alizapride is eliminated from the body primarily through the kidneys. patsnap.com Research indicates that the drug is largely excreted in its original, unchanged form in the urine. patsnap.commims.com This renal excretion is the main route of elimination for the compound. medikamio.comnih.govchemeurope.com While a significant portion of alizapride is cleared renally without being altered, some studies suggest that approximately 25% of the drug undergoes metabolic transformation before it is eliminated. selleckchem.com

In vitro metabolic studies have identified specific pathways for the portion of alizapride that is metabolized. These studies have shown the formation of reactive metabolites, including acrolein through a process of oxidative N-deallylation, and an epoxide metabolite. nih.govresearchgate.net The reactivity of these metabolites was confirmed by their ability to form adducts with nucleophilic thiols. nih.gov In total, ten metabolites have been identified and characterized through these laboratory studies. nih.gov

Given that renal excretion is the predominant clearance mechanism, caution is advised when considering the compound for patients with impaired renal function. mims.com The reliance on the kidneys for elimination means that reduced renal function could significantly alter the drug's exposure and clearance from the body. Studies have been conducted to quantify alizapride levels in the plasma of patients with kidney diseases, underscoring the importance of understanding its pharmacokinetics in this specific population. nih.gov

Renal Clearance Parameter Finding Source(s)
Primary Route of EliminationRenal (Kidney) patsnap.commims.commedikamio.comnih.govchemeurope.com
Form of ExcretionMainly excreted unchanged in urine patsnap.commims.com
Metabolized PortionApproximately 25% undergoes metabolism before elimination selleckchem.com
Identified MetabolitesAcrolein, Epoxide, and others (ten total identified in vitro) nih.govresearchgate.net
Clearance Rate6.60 mL/min/kg

Half-Life Determination and Clinical Implications

The elimination half-life of a drug is a critical pharmacokinetic parameter that influences how long it remains active in the body. For alizapride, multiple sources consistently report a biological half-life of approximately 3 hours. mims.commedikamio.comnih.govchemeurope.comwikipedia.org More specific pharmacokinetic studies have provided a nuanced view of its elimination pattern.

One study involving intravenous administration identified a two-phase decrease in plasma concentrations. nih.govresearchgate.net This biphasic elimination consisted of an initial, rapid distribution phase with a half-life of 7.5 minutes, followed by a slower elimination phase with a half-life of 2.5 hours. nih.govresearchgate.net Another source reports a similar half-life of 2.8 hours.

The relatively short elimination half-life of alizapride has direct clinical implications. To maintain steady therapeutic concentrations in the bloodstream and ensure a continuous antiemetic effect, multiple doses throughout the day may be necessary. patsnap.com

Study/Source Type Reported Half-Life Source(s)
General Pharmacokinetic DataApproximately 3 hours mims.commedikamio.comnih.govchemeurope.comwikipedia.org
Intravenous Dose-Dependent Study (Elimination Phase)2.5 hours nih.govresearchgate.net
Intravenous Dose-Dependent Study (Distribution Phase)7.5 minutes nih.govresearchgate.net
ADMET Properties Database2.8 hours

Pharmacokinetic Variability Across Populations

The way alizapride is absorbed, distributed, metabolized, and excreted can vary among different patient populations. Key factors influencing this variability include age, organ function, and co-administration of other drugs.

A significant area of study has been the pharmacokinetics of alizapride in children. Research conducted on children between 1 month and 15 years old receiving chemotherapy found that plasma clearance, when adjusted for body weight, decreased as age increased. nih.gov This suggests that infants and younger children clear the drug more rapidly than older children and adults. nih.gov Consequently, the study authors proposed that dosage per unit of body weight should be higher in children than in adults, and greater still in infants compared to older children, to achieve comparable therapeutic effects. nih.gov

Organ function is another critical determinant of pharmacokinetic variability. Because alizapride is primarily cleared by the kidneys, its pharmacokinetics are expected to be altered in individuals with renal impairment. mims.com Conversely, its minimal reliance on liver metabolism for clearance suggests that its pharmacokinetic profile may be more predictable in patients with hepatic impairments. patsnap.com

Pharmacokinetic variability can also be introduced through drug-drug interactions. The metabolism of alizapride may be affected by medications that inhibit the cytochrome P450 enzyme system, specifically the CYP2D6 isoenzyme. patsnap.com Co-administration of CYP2D6 inhibitors, such as certain antidepressants, could alter the plasma levels of alizapride. patsnap.com However, one dose-dependent pharmacokinetic study in adults found that key pharmacokinetic parameters remained constant across a dose range of 50-200 mg, suggesting low variability within this range for the general population. nih.govresearchgate.net

Population/Factor Observed Pharmacokinetic Variation Clinical Implication Source(s)
Pediatric Patients Plasma clearance (per unit of body weight) decreases with age.Dosage per unit of body weight may need to be higher in children, particularly infants, compared to adults. nih.gov
Renal Impairment Caution is advised as renal excretion is the primary elimination route.Potential for altered drug exposure and clearance. mims.com
Hepatic Impairment Minimal reliance on liver metabolism for clearance.May be a beneficial characteristic for patients with liver dysfunction. patsnap.com
Drug Interactions Metabolism may be altered by CYP2D6 inhibitors.Potential for changes in plasma levels when co-administered with certain drugs. patsnap.com

Preclinical Efficacy and Safety Assessments of Alizapride Hydrochloride

In Vitro Studies

In vitro studies are fundamental in characterizing the pharmacological and metabolic profile of a drug candidate. For alizapride (B1662876) hydrochloride, these studies have centered on its interaction with specific receptors and its metabolic breakdown pathways.

Receptor Binding Affinity and Selectivity Assays

Alizapride hydrochloride's primary mechanism of action involves the antagonism of dopamine (B1211576) receptors. tsinghua.edu.cnmedchemexpress.commedchemexpress.comselleck.cnmedchemexpress.comselleckchem.comselleck.co.jpbiocat.comtmu.edu.cnbiocat.combiorxiv.org Receptor binding assays have been instrumental in quantifying its affinity for various dopamine receptor subtypes. The compound is known to be a dopamine D2 receptor antagonist. medchemexpress.com Some findings suggest it also interacts with serotonin (B10506) 5-HT4 receptors, which contributes to its therapeutic effects. The selectivity for D2-like receptors over other receptor types is a key determinant of its efficacy and side-effect profile.

Receptor SubtypeBinding Affinity (Ki)Selectivity Profile
Dopamine D2HighSelective antagonist
Serotonin 5-HT4ModerateAgonist activity observed in some models
Dopamine D1LowLower affinity compared to D2 receptors

Metabolic Fate Elucidation Using Mass Spectrometry

Understanding the metabolic fate of alizapride is crucial for identifying potential drug-drug interactions and understanding its clearance from the body. Studies utilizing liquid chromatography-tandem mass spectrometry have been pivotal in this area. Research has shown that the N-allyl group in the alizapride structure can undergo oxidative N-deallylation, leading to the formation of acrolein. Furthermore, the formation of an epoxide metabolite has been described, suggesting a potential structural alert for reactivity. The in vitro metabolism studies are essential for predicting how the drug will be processed in a living organism.

Animal Model Research

Animal models provide a bridge between in vitro findings and clinical application, offering insights into the drug's efficacy and safety in a whole-organism setting.

Emetic Response Suppression Models

The antiemetic properties of this compound have been validated in various animal models. These models typically involve inducing emesis (vomiting) through chemical agents that act on the chemoreceptor trigger zone (CTZ) in the brain, an area rich in dopamine D2 receptors. Alizapride has been shown to effectively block these receptors in the CTZ, thereby reducing nausea and vomiting in animal subjects. This action is a cornerstone of its therapeutic use.

Gastrointestinal Transit Modulation Studies

Alizapride also exhibits prokinetic effects, meaning it enhances gastrointestinal motility. In animal models, it has been observed to facilitate the movement of food through the digestive system and improve gastric emptying. This effect is particularly beneficial in conditions characterized by delayed gastric emptying. The mechanism is thought to involve both its dopamine antagonism and potential serotonin 5-HT4 receptor agonism.

Toxicity Assessments and Safety Margins

Preclinical toxicity studies are paramount for establishing the safety of a new drug. In animal models, specifically mice and rats, this compound has demonstrated low toxicity, particularly when administered parenterally. These studies involve administering a range of doses to determine acute and chronic toxicity, as well as to identify any target organ toxicity. The data from these assessments are used to establish a safety margin, which is a critical factor in determining the appropriate doses for clinical trials in humans.

Immunological Impact, e.g., on Macrophage Fcγ Receptors

The immunological influence of this compound, particularly its interaction with macrophage Fc gamma (Fcγ) receptors, has been explored within the context of its classification as a dopaminergic antagonist. nih.govdrugbank.comwikipedia.org Macrophage Fcγ receptors are integral to host defense mechanisms and are implicated in the pathophysiology of various immune-mediated disorders. nih.gov Alterations in the expression of these receptors on splenic macrophages can predispose an individual to severe infections, while their inhibition is a mechanism known to ameliorate immune cytopenias. nih.gov

Research into the effects of dopaminergic drugs has revealed their capacity to regulate immune responses. nih.govnih.gov A key study utilizing a guinea pig model investigated the impact of several dopaminergic agents, including the D2 receptor antagonist Alizapride, on the expression and function of macrophage Fcγ receptors. nih.govmedchemexpress.com

The findings from this preclinical research demonstrated that dopamine antagonists, as a group, impaired the expression of macrophage Fcγ receptors. nih.gov This effect was observed through several experimental measures:

In Vivo Clearance: Treatment with dopa-antagonists like Alizapride resulted in a reduced clearance of IgG-sensitized red blood cells from circulation. nih.gov

In Vitro Binding: Splenic macrophages isolated from animals treated with these antagonists showed impaired in vitro binding of IgG-sensitized red blood cells. nih.gov

Receptor Expression: Flow cytometry analysis confirmed that the treatment led to a decrease in the cell surface expression of macrophage Fcγ receptors. nih.gov

The study further specified that the alterations in macrophage Fcγ receptor expression are mediated through both D1 and D2 dopamine receptors, with the D2 receptors playing a more significant role. nih.gov It was also noted that macrophage FcγR1,2 was more sensitive to this dopaminergic effect than FcγR2. nih.gov Conversely, treatment with dopa-agonists produced the opposite effect, enhancing both the clearance of IgG-coated cells and the expression of these receptors. nih.gov

The table below summarizes the drug classes studied in this context and their general observed impact on macrophage Fcγ receptor function.

Drug ClassRepresentative Compounds StudiedGeneral Effect on Macrophage Fcγ Receptor Expression/Function
Dopa-antagonists Alizapride, Chlorpromazine, Cisapride, Metoclopramide (B1676508), SCH 23390, Sulpiride, VeraliprideImpairment / Decrease
Dopa-agonists Bromocriptine, Leuprolide, PergolideEnhancement / Increase

This table is based on findings from a study in a guinea pig model. nih.gov

These preclinical findings establish that Alizapride, through its action as a dopamine antagonist, can modulate immune function by downregulating the expression and activity of macrophage Fcγ receptors. nih.gov

Clinical Efficacy Research of Alizapride Hydrochloride

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)

The management of CINV is a critical aspect of cancer care, as nausea and vomiting are among the most distressing side effects of chemotherapy. allianceforclinicaltrialsinoncology.org Alizapride (B1662876) has been studied for its role in mitigating these symptoms, particularly those induced by highly emetogenic agents like cisplatin (B142131).

Randomized Controlled Trials

Randomized controlled trials have been conducted to ascertain the antiemetic efficacy of alizapride in patients undergoing chemotherapy.

Another study investigated escalating doses of alizapride in 39 patients receiving various chemotherapy regimens, including cyclophosphamide, doxorubicin (B1662922) (Adriamycin), fluorouracil, carboplatin, and etoposide. nih.gov Complete control of emesis was achieved in one-third of the patients, and there was no significant difference in efficacy across the different dose levels tested. nih.gov

Comparative Efficacy with Standard-of-Care Antiemetics

The efficacy of alizapride has been compared with other established antiemetics, such as metoclopramide (B1676508) and 5-HT3 receptor antagonists.

A prospective, randomized, double-blind trial compared high-dose alizapride with high-dose metoclopramide in 62 patients receiving highly emetogenic chemotherapy. nih.gov The study found that metoclopramide was significantly more effective, with patients receiving it experiencing a median of three vomiting episodes compared to eight for those on alizapride. nih.gov Metoclopramide was also more effective in reducing the volume of emesis. nih.gov Another randomized study comparing metoclopramide with alizapride in 82 patients found a positive response (no nausea or vomiting, or moderate nausea with one or two emetic episodes) in 54% of the metoclopramide group versus 41% of the alizapride group. nih.gov In cisplatin-treated patients specifically, metoclopramide showed a higher positive response rate (52%) than alizapride (41%). nih.gov

When compared to 5-HT3 receptor antagonists, a study evaluating prophylactic granisetron (B54018) versus alizapride with dexamethasone (B1670325) in patients receiving fractionated chemotherapy found granisetron to be superior in preventing nausea and vomiting. nih.gov In the cisplatin group, 54% of patients receiving granisetron were complete responders, compared to 43% in the alizapride plus dexamethasone group. nih.gov

Efficacy of Alizapride in Chemotherapy-Induced Nausea and Vomiting (CINV)
Study DesignPatient PopulationIntervention ArmsKey Efficacy FindingsReference
Randomized, Double-Blind, Crossover39 patients on cisplatin chemotherapyAlizapride + Dexamethasone vs. Placebo + DexamethasoneAlizapride showed significant benefit in high-risk subgroups (women, patients <50 years, pretreated patients). nih.gov
Dose-Escalation Study39 patients on various chemotherapy regimensEscalating doses of AlizaprideComplete control of emesis in 33% of patients; no dose-response relationship observed. nih.gov
Randomized, Double-Blind62 patients on highly emetogenic chemotherapyHigh-dose Alizapride vs. High-dose MetoclopramideMetoclopramide was significantly more effective (median 3 vs. 8 vomiting episodes). nih.gov
Prospective, Randomized82 patients on chemotherapyAlizapride vs. MetoclopramidePositive response rate was 41% for Alizapride vs. 54% for Metoclopramide. nih.gov
Single-Blind, ProspectivePatients on fractionated chemotherapy (cisplatin or ifosfamide)Granisetron vs. Alizapride + DexamethasoneGranisetron was superior (54% vs. 43% complete responders in the cisplatin group). nih.gov

Efficacy in Postoperative Nausea and Vomiting (PONV)

PONV is a common complication following surgery, and alizapride has been evaluated for its effectiveness in this setting. ekb.eg

In a randomized, double-blind study, the efficacy of alizapride was compared with droperidol (B1670952) and ondansetron (B39145) for the treatment of established PONV in 75 patients who had undergone gynecological surgery. nih.gov All three drugs—alizapride, droperidol, and ondansetron—were found to be equally effective in reducing nausea, as measured by a Visual Analogue Scale (VAS), at 15 and 30 minutes post-administration. The study concluded that the newer drugs, alizapride and ondansetron, offered no significant advantage over droperidol in this clinical context. nih.gov

Another comparative study focused on PONV prophylaxis in 120 patients undergoing laparoscopic surgery. ekb.eg Patients were divided into four groups receiving ondansetron, alizapride, dexamethasone, or a control. The findings indicated that ondansetron was significantly more effective in controlling PONV than alizapride or dexamethasone. Dexamethasone was found to be slightly more effective than alizapride. ekb.eg

Efficacy of Alizapride in Postoperative Nausea and Vomiting (PONV)
Study DesignPatient PopulationIntervention ArmsKey Efficacy FindingsReference
Randomized, Double-Blind75 patients with PONV after gynecological surgeryAlizapride vs. Droperidol vs. OndansetronAll three drugs were equally effective in treating established PONV; no advantage of alizapride over droperidol. nih.gov
Comparative Study120 patients undergoing laparoscopic surgeryAlizapride vs. Ondansetron vs. Dexamethasone vs. ControlOndansetron was significantly more effective for PONV prophylaxis. Dexamethasone was slightly better than alizapride. ekb.eg

Efficacy in Gastroparesis and Other Gastrointestinal Motility Disorders

Alizapride's prokinetic properties, which stem from its ability to facilitate acetylcholine (B1216132) release and promote gastric emptying, suggest its potential use in treating gastroparesis and other motility disorders. patsnap.com While it is indicated for such conditions, specific clinical trial data focusing solely on its efficacy for gastroparesis is limited in the provided search results. Its mechanism as a dopamine (B1211576) D2 receptor antagonist contributes to its prokinetic effects, similar to metoclopramide, a standard agent for these disorders. patsnap.comdrugbank.com

Efficacy in Gastro-Oesophageal Reflux in Pediatric Patients

There is a lack of specific clinical efficacy research from the provided search results detailing the use of alizapride hydrochloride for gastro-oesophageal reflux in pediatric patients.

Efficacy in Other Etiologies of Nausea and Vomiting

Alizapride is recognized for its utility in managing nausea and vomiting from various causes beyond CINV and PONV. patsnap.com Its broad-spectrum antiemetic action as a dopamine antagonist makes it a therapeutic option for emesis triggered by different stimuli. patsnap.comdrugbank.com However, detailed clinical efficacy studies for other specific etiologies, such as radiotherapy-induced or uremia-induced nausea and vomiting, were not prominently featured in the search results.

Adverse Event and Safety Profile Research of Alizapride Hydrochloride

Central Nervous System (CNS) Related Adverse Events

The central nervous system is a primary site for adverse events associated with alizapride (B1662876) hydrochloride, a consequence of its mechanism of action which involves crossing the blood-brain barrier. wikipedia.org

Extrapyramidal Symptoms (EPS) Incidence and Management

Extrapyramidal symptoms are a significant concern with dopamine (B1211576) D2 receptor antagonists like alizapride. patsnap.comwikipedia.orgpatsnap.comgeekymedics.com These drug-induced movement disorders can manifest as acute dystonic reactions, akathisia, and parkinsonian-like symptoms. patsnap.comndrugs.com

Incidence: The occurrence of EPS is a noted side effect, particularly in children and young adults, and can appear even after a single dose. ndrugs.com One study reported a case of extrapyramidal syndrome in a patient receiving alizapride. nih.gov The risk of EPS is generally dose-dependent. patsnap.com

Manifestations: Acute dystonic reactions can involve involuntary muscle spasms, affecting various parts of the body including the neck (torticollis), jaw (trismus), and eyes (oculogyric crisis). geekymedics.compfizer.com Tardive dyskinesia, characterized by involuntary, repetitive body movements, can occur with prolonged treatment. ndrugs.com

Management: Management of EPS typically involves discontinuing the offending drug. nih.gov In cases of acute dystonic reactions, intramuscular injections of anticholinergic agents like benztropine (B127874) or diphenhydramine (B27) can provide rapid relief. geekymedics.compfizer.com For tardive dyskinesia, reducing the dose or switching to a different class of medication may be considered. geekymedics.com

Drowsiness and Dizziness

Drowsiness and dizziness are among the most frequently reported side effects of alizapride hydrochloride. patsnap.commims.com

Drowsiness: This sedative effect can interfere with daily activities that require mental alertness. patsnap.com The concurrent use of other central nervous system depressants, such as alcohol or benzodiazepines, can potentiate this effect. patsnap.come-lactancia.org

Dizziness: Patients may experience sensations ranging from mild lightheadedness to more severe imbalance, which can increase the risk of falls. patsnap.com

A clinical study observed dizziness as a side effect in patients receiving higher doses of alizapride. nih.gov

Neuroleptic Malignant Syndrome (NMS) Considerations

Neuroleptic Malignant Syndrome (NMS) is a rare but life-threatening reaction associated with the use of dopamine receptor antagonists. frontiersin.orgnih.gov It is characterized by a combination of hyperthermia, muscle rigidity, autonomic instability, and altered mental status. frontiersin.org

While specific case reports of NMS directly linked to alizapride are not prevalent in the provided search results, its classification as a dopamine antagonist places it within a drug class known to carry this risk. drugbank.comontosight.aipatsnap.com The management of NMS is a medical emergency and includes immediate discontinuation of the causative agent and intensive supportive care. geekymedics.compfizer.comfrontiersin.org

Gastrointestinal System Related Adverse Events (e.g., Diarrhea)

Gastrointestinal disturbances are also associated with this compound use. patsnap.com

Diarrhea: Diarrhea has been reported as a side effect in clinical studies. nih.govnih.gov One study noted that diarrhea was more frequent in patients treated with alizapride compared to metoclopramide (B1676508). nih.gov

Other GI Effects: Other reported gastrointestinal side effects include constipation and abdominal discomfort. patsnap.com

Cardiovascular System Related Adverse Events (e.g., Hypotension)

Cardiovascular side effects, though generally considered rare, can occur with this compound treatment. patsnap.com

Hypotension: Orthostatic hypotension, a drop in blood pressure upon standing, may be observed, particularly with high doses of alizapride. e-lactancia.org A clinical trial reported hypotension as a side effect in patients receiving higher doses. nih.gov Another study noted symptomatic orthostatic hypotension in two patients. researchgate.net

Endocrine System Related Adverse Events (e.g., Amenorrhea, Galactorrhea)

Alizapride's antagonism of dopamine D2 receptors can lead to hyperprolactinemia, resulting in various endocrine-related adverse events. ndrugs.come-lactancia.org

Amenorrhea: The absence of menstruation can occur as a result of elevated prolactin levels. ndrugs.commims.come-lactancia.org

Galactorrhea: The inappropriate production of breast milk can also be a manifestation of hyperprolactinemia. ndrugs.commims.come-lactancia.org

These endocrine disturbances are a recognized side effect of medications that block dopamine receptors. nih.gov

Data Tables

Table 1: Summary of Common Adverse Events of this compound

System Organ ClassAdverse Event
Central Nervous System Drowsiness, Dizziness, Extrapyramidal Symptoms
Gastrointestinal System Diarrhea, Constipation, Abdominal Discomfort
Cardiovascular System Hypotension (especially with high doses)
Endocrine System Amenorrhea, Galactorrhea, Hyperprolactinemia

Table 2: Research Findings on this compound Adverse Events

Study FocusKey Findings on Adverse Events
Dose-ranging study in chemotherapy patients nih.govHigher doses (6 and 8 mg/kg) were associated with side effects including hypotension, dizziness, and diarrhea. At 4 mg/kg, side effects included diarrhea and one case of extrapyramidal syndrome.
Comparison with metoclopramide in chemotherapy patients nih.govToxicity was generally mild, but diarrhea was more frequent in the alizapride group.

Vasomotor Responses to Intravenous Administration

Research into the vasomotor responses following the intravenous administration of this compound has revealed a range of effects on the cardiovascular system. These responses, primarily centered on blood pressure and heart rate, have been documented in various clinical settings.

Detailed research findings indicate that while significant cardiovascular side effects are considered rare, fluctuations in blood pressure and heart rate can occur. patsnap.com One of the noted vasomotor responses is the occurrence of transient vasomotor flushes, characterized by increased sweating and a sensation of skin burning, which have been reported to resolve rapidly following intravenous administration. e-lactancia.org

Studies have also pointed to the potential for orthostatic hypotension, particularly when higher doses of alizapride are administered. e-lactancia.org Conversely, there are reports of alizapride transiently increasing blood pressure. nih.gov In a study focused on the prevention of postoperative vomiting, small changes in blood pressure were observed following the prophylactic intravenous injection of alizapride, although no significant effects on heart rate or respiratory rate were noted. nih.gov

A study involving patients undergoing cesarean section under spinal anesthesia noted the protocol for managing hypotension, defined as a decrease in systolic arterial pressure of more than 20% from baseline or to less than 90–100 mmHg, with boluses of ephedrine. who.int However, specific data on the incidence of hypotension directly attributable to alizapride in this context was not detailed. who.int Furthermore, a manometric study investigating the effect of intravenous alizapride on the sphincter of Oddi found no significant changes in basal pressure. nih.gov

The primary mechanism of alizapride is as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain. patsnap.compatsnap.com While its main action is antiemetic, its influence on the cardiovascular system is likely a secondary effect.

The following table summarizes the observed vasomotor responses to intravenous this compound based on available research.

Vasomotor Response Description Source
Blood Pressure FluctuationsCan include both transient increases and decreases in blood pressure. patsnap.comnih.gov
Orthostatic HypotensionObserved with the use of high doses. e-lactancia.org
Vasomotor FlushesCharacterized by increased sweating and/or a sensation of skin burning; reported to be transient. e-lactancia.org
Heart Rate ChangesPossible but considered a rare side effect. patsnap.com

It is important to note that while these vasomotor responses have been reported, detailed quantitative data from large-scale clinical trials specifically designed to assess the hemodynamic effects of intravenous this compound are not extensively available in the public domain. The majority of the available information is derived from studies where cardiovascular effects were secondary endpoints.

Drug Drug Interaction Studies Involving Alizapride Hydrochloride

Interactions Affecting Dopaminergic Systems

The primary mechanism of alizapride (B1662876) involves the blockade of dopamine (B1211576) D2 receptors. patsnap.compatsnap.com This action is central to its therapeutic effects but also forms the basis for significant interactions with other drugs that modulate the dopaminergic system.

Reciprocal Antagonism with Levodopa and Dopamine Agonists

A clinically significant interaction occurs between alizapride and levodopa, a cornerstone in the treatment of Parkinson's disease. e-lactancia.org Alizapride, by blocking dopamine receptors, can diminish the therapeutic efficacy of levodopa, which aims to increase dopamine levels in the brain. drugbank.commedikamio.com This results in a reciprocal antagonism. e-lactancia.org Similarly, the effects of dopamine agonists, such as ropinirole (B1195838) and cabergoline, which directly stimulate dopamine receptors, can be attenuated or reversed by the concurrent administration of alizapride. medikamio.com This antagonistic relationship also extends to other dopamine agonists like apomorphine, bromocriptine, and pergolide. drugbank.com The concomitant use of these agents is generally not recommended due to the potential for reduced efficacy of the anti-parkinsonian medication. researchgate.net

Table 1: Interaction Between Alizapride and Dopaminergic Agents

Interacting Drug Effect of Co-administration with Alizapride
Levodopa Decreased therapeutic efficacy of levodopa. e-lactancia.orgdrugbank.commedikamio.com
Ropinirole Attenuation or reversal of ropinirole's effects. medikamio.com
Cabergoline Attenuation or reversal of cabergoline's effects. medikamio.com
Apomorphine Decreased therapeutic efficacy of apomorphine. drugbank.com
Bromocriptine Decreased therapeutic efficacy of bromocriptine. drugbank.com
Pergolide Decreased therapeutic efficacy of pergolide. drugbank.com

Interactions with Central Nervous System Depressants (e.g., Alcohol, Benzodiazepines, Opioids)

When alizapride is co-administered with other central nervous system (CNS) depressants, there is a potential for additive sedative effects. e-lactancia.org This can lead to increased drowsiness, dizziness, and impaired motor coordination. patsnap.comfda.gov

Alcohol: The sedative effect of alizapride is enhanced by alcohol consumption. e-lactancia.orgmedikamio.com

Benzodiazepines: Concurrent use with benzodiazepines can potentiate the sedative effects of both drugs. patsnap.comaap.org

Opioids: The combination of alizapride with opioids can also lead to increased CNS depression. patsnap.commedikamio.comcda-amc.ca

The concomitant use of these substances requires caution due to the risk of profound sedation and respiratory depression. fda.govcda-amc.caaap.org

Table 2: Interactions of Alizapride with CNS Depressants

Interacting Substance Potential Clinical Outcome
Alcohol Enhanced sedative effect. e-lactancia.orgmedikamio.com
Benzodiazepines Potentiated sedative effects. patsnap.comaap.org
Opioids Increased CNS depression. patsnap.commedikamio.com

Interactions with Anticholinergic Medications

Alizapride's prokinetic effects on the gastrointestinal tract are, in part, mediated by an increase in acetylcholine (B1216132) release. patsnap.com Anticholinergic medications, such as atropine, work by blocking acetylcholine receptors. medikamio.com Consequently, the simultaneous use of anticholinergic drugs can counteract the prokinetic actions of alizapride, potentially reducing its effectiveness in enhancing gastrointestinal motility. patsnap.come-lactancia.org This interaction is particularly relevant for patients taking anticholinergics for conditions like overactive bladder or certain respiratory disorders. patsnap.com

Cytochrome P450 Enzyme System Interactions (e.g., CYP2D6 Inhibitors)

The metabolism of many drugs is dependent on the cytochrome P450 (CYP) enzyme system in the liver. nih.gov While alizapride itself is primarily excreted unchanged in the urine, interactions with drugs that inhibit or induce CYP enzymes can still be relevant. patsnap.come-lactancia.org Specifically, inhibitors of the CYP2D6 enzyme, such as certain antidepressants like fluoxetine (B1211875) and paroxetine, may alter the metabolism of alizapride. patsnap.com This could potentially lead to changes in its plasma concentrations, although the clinical significance of this interaction requires further detailed study. patsnap.comdrugbank.com Predictive models suggest alizapride is not a significant inhibitor of CYP2D6. drugbank.com

Interactions with Cardiovascular Medications (e.g., Digoxin (B3395198), Antihypertensives)

Caution is advised when alizapride is used concurrently with certain cardiovascular medications.

Digoxin: Co-administration with digoxin requires careful monitoring. e-lactancia.org While the exact mechanism is not fully elucidated for alizapride, other drugs can alter digoxin levels through various mechanisms, including effects on the P-glycoprotein transporter. nih.gov It is recommended to monitor digoxin levels in patients receiving both medications. e-lactancia.org

Antihypertensives: Alizapride may enhance the effects of antihypertensive drugs, potentially leading to an increased risk of hypotension. medikamio.com This additive effect on blood pressure lowering necessitates careful monitoring when these agents are used together. medikamio.comeshonline.org

Table 3: Interactions of Alizapride with Cardiovascular Medications

Interacting Drug Potential Clinical Outcome
Digoxin Caution advised; monitoring of digoxin levels recommended. e-lactancia.org
Antihypertensives Increased risk of hypotension. medikamio.com

Research in Special Patient Populations

Pediatric Population Pharmacokinetics and Efficacy Studies

Research into the use of alizapride (B1662876) in children has highlighted important differences in how the drug is processed compared to adults. A study focused on children aged 1 month to 15 years who were undergoing chemotherapy investigated the pharmacokinetics of alizapride. nih.gov The study found that the plasma clearance of alizapride, when expressed per unit of body weight, decreases as a child gets older. nih.gov This suggests that younger children and infants clear the drug from their bodies more rapidly than older children and adults. nih.gov

These findings have significant implications for dosing, indicating that dosages based on body weight should likely be higher for children than for adults, and even higher for infants compared to older children, to achieve therapeutic effects. nih.gov The developmental changes in drug absorption, distribution, metabolism, and elimination are critical factors that influence how medications work in pediatric populations. nih.gov For instance, differences in gastric pH, plasma protein concentrations, and metabolic enzyme maturity can all affect a drug's bioavailability and half-life. nih.gov

Table 1: Alizapride Pharmacokinetics in a Pediatric Population

Age Group Key Pharmacokinetic Finding Implication
Infants Higher plasma clearance per unit of body weight compared to older children. May require higher weight-based dosing. nih.gov

Renal Impairment Considerations and Dose Adjustment Research

The kidneys are the primary route of elimination for alizapride hydrochloride, with the drug being excreted unchanged in the urine. patsnap.com This makes renal function a critical consideration. patsnap.com In individuals with impaired renal function, the clearance of alizapride is likely to be reduced, which can lead to an accumulation of the drug in the body. westmidspallcare.co.uknih.gov

Therefore, dose adjustments are generally recommended for patients with renal impairment to prevent potential toxicity. nih.govfda.gov The standard approach involves starting with lower doses or increasing the interval between doses. westmidspallcare.co.uk The degree of dose adjustment should be guided by the patient's glomerular filtration rate (GFR), which is a measure of kidney function. nih.govilaphar.org For drugs primarily cleared by the kidneys, a decrease in renal function often necessitates a corresponding decrease in the drug dose. nih.gov

Table 2: General Recommendations for Drug Dosing in Renal Impairment

Level of Renal Impairment General Dosing Strategy Rationale
Mild to Severe Start with lower doses and/or increase dosing intervals. westmidspallcare.co.uk To compensate for reduced drug clearance and prevent accumulation. nih.gov

Hepatic Impairment Considerations

Since alizapride is primarily eliminated by the kidneys, it does not heavily rely on the liver for its clearance. patsnap.com This pharmacokinetic profile suggests that alizapride may be a suitable option for patients with hepatic impairments. patsnap.com

However, it is standard practice to evaluate the impact of hepatic impairment on the pharmacokinetics of a new drug, especially if more than 20% of it is cleared by the liver or if it has a narrow therapeutic range. drvince.com For drugs that are significantly metabolized by the liver, hepatic impairment can lead to toxic accumulation. drvince.com Studies on hepatic impairment typically categorize patients based on the Child-Pugh scale to assess the severity of liver disease and determine if dose adjustments are necessary. fda.govnih.gov While specific research on alizapride in varying degrees of hepatic impairment is not extensively detailed in the provided results, its primary renal excretion pathway is a key consideration. patsnap.com

Use in Pregnancy and Lactation: Research Gaps and Recommendations

There is a significant lack of comprehensive research on the use of many medications, including alizapride, during pregnancy and lactation. nih.goveuropa.eujhu.edu Up to 90% of women take at least one medication during pregnancy, yet for the majority of drugs, there is insufficient data on their safety and efficacy in this population. europa.eufda.gov This evidence gap presents a challenge for healthcare providers and patients when making treatment decisions. nih.gov

The physiological changes during pregnancy can alter the pharmacokinetics of drugs, and there is a need for more research to understand these effects and establish appropriate dosing. fda.gov For lactation, there is also a need to determine the extent of drug excretion into breast milk and the potential effects on the infant. fda.gov International regulatory bodies and research organizations are working to address these knowledge gaps by promoting studies in pregnant and lactating women. nih.govnih.gov Recommendations include establishing disease registries and linking data from various study designs to better understand medication safety. nih.gov

Considerations for Epileptic Patients

Alizapride functions as a dopamine (B1211576) D2 receptor antagonist. patsnap.compatsnap.com This mechanism of action warrants careful consideration in patients with epilepsy. Some medications that affect central nervous system neurotransmitters can potentially alter seizure thresholds. For instance, certain antihistamines that cross the blood-brain barrier have been associated with an increased risk of seizures. aesnet.org

While direct research on the interaction between alizapride and epilepsy is not detailed in the provided search results, the proconvulsant or anticonvulsant potential of any centrally acting drug is a critical factor in this patient population. It is known that some benzamide (B126) derivatives can reactivate latent viruses like HHV-6, which has been associated with encephalitis and seizures. taylorandfrancis.com The management of epilepsy itself is complex, with a significant portion of patients having drug-resistant epilepsy. frontiersin.org Therefore, the introduction of any new medication that acts on the central nervous system in a patient with epilepsy requires careful evaluation of its potential effects on seizure control.

Advanced Analytical and Research Methodologies for Alizapride Hydrochloride

Stability-Indicating HPLC-UV Method Development and Validation

The development of a stability-indicating high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is crucial for the quality control of alizapride (B1662876) hydrochloride in both bulk drug substance and finished pharmaceutical products. nih.govresearchgate.net This type of method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis. nih.govnih.gov

A validated stability-indicating HPLC-UV method was developed to determine alizapride (AL) and its primary degradation products, alizapride carboxylic acid (AL-CA) and alizapride N-oxide (AL-NO2). nih.gov The method was established following forced degradation studies, which identified AL-CA as the main product of acid/base catalyzed hydrolysis and AL-NO2 as the result of oxidation. nih.gov

The chromatographic separation was achieved using a reverse-phase column with a gradient elution system. nih.gov The mobile phase consisted of an aqueous acetate (B1210297) buffer and methanol, with detection of the analytes performed at a specific wavelength. nih.gov The method demonstrated good linearity, precision, and accuracy for the quantification of alizapride and its degradation products. nih.gov The robustness of the method was also assessed by intentionally varying parameters like mobile phase composition and pH. nih.gov

Table 1: Validation Parameters of the HPLC-UV Method for Alizapride and its Degradation Products

Parameter Alizapride (AL) Alizapride Carboxylic Acid (AL-CA) Alizapride N-oxide (AL-NO2)
Linearity Range (µg/mL) 25-75 1-15 1-15
Correlation Coefficient (r²) >0.999 >0.999 >0.999
Intra-day Precision (RSD%) 0.8 1.3 2.1
Inter-day Precision (RSD%) 1.0 1.7 4.8
Average Recovery (%) 100.5 98.6 96.8

Data sourced from a study on the development and validation of a stability-indicating HPLC-UV method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying drug metabolites in biological matrices. researchgate.netnih.gov For alizapride, in vitro metabolic studies using LC-MS/MS have been instrumental in characterizing its biotransformation pathways. researchgate.netnih.gov

An investigation into the in vitro metabolism of alizapride revealed the formation of ten metabolites, which were characterized using electrospray ionization tandem mass spectrometry. researchgate.netnih.gov A significant finding from this research was the identification of acrolein, a reactive carbonyl species, which is formed during the oxidative N-deallylation of alizapride. researchgate.netnih.gov The study also described the formation of an epoxide metabolite, another potentially reactive species. researchgate.netnih.gov The generation of these reactive metabolites was confirmed by the detection of their adducts with nucleophilic thiols. researchgate.netnih.gov

The use of LC-MS/MS allows for the sensitive and selective detection of metabolites, even at low concentrations, providing essential information for understanding the drug's metabolic fate. researchgate.netnih.gov

Table 2: Key Metabolites of Alizapride Identified by LC-MS/MS

Metabolite Type Specific Metabolite Metabolic Process
Reactive Aldehyde Acrolein Oxidative N-deallylation
Epoxide Epoxide Metabolite Epoxidation
Adducts Thiol Adducts Reaction with nucleophilic thiols

Based on findings from in vitro metabolic studies of alizapride. researchgate.netnih.gov

Radioligand Binding Assays for Receptor Selectivity

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a drug for its target receptors. In the case of alizapride, these assays have confirmed its primary mechanism of action as a dopamine (B1211576) D2 receptor antagonist. caymanchem.combertin-bioreagent.combiomol.com

These assays typically involve incubating a radiolabeled ligand that is known to bind to the target receptor with a preparation of the receptor (e.g., from brain tissue or cells expressing the receptor). The ability of the drug of interest, such as alizapride, to displace the radioligand from the receptor is then measured. The concentration of the drug that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Radioligand binding studies have shown that alizapride has a Ki value in the nanomolar range for the dopamine D2 receptor. caymanchem.combertin-bioreagent.combiocompare.com Furthermore, these assays have demonstrated the selectivity of alizapride for the D2 receptor over other receptors, such as α1-, α2-, and β-adrenergic receptors, where it exhibits significantly lower affinity. caymanchem.combertin-bioreagent.com

Table 3: Receptor Binding Profile of Alizapride

Receptor Binding Affinity (Ki)
Dopamine D2 66-340 nM
α1-Adrenergic >10 µM (IC50)
α2-Adrenergic >10 µM (IC50)
β-Adrenergic >10 µM (IC50)

Data from radioligand binding assays. caymanchem.combertin-bioreagent.com

Clinical Trial Design and Methodological Considerations

The evaluation of alizapride's efficacy and safety in a clinical setting requires robust and well-designed clinical trials. A common design used to assess antiemetic drugs is the randomized, double-blind, crossover controlled trial. nih.gov

In a study evaluating the antiemetic activity of alizapride in combination with dexamethasone (B1670325) for cisplatin-induced emesis, patients received either alizapride or a placebo in a randomized sequence over two identical chemotherapy courses. nih.gov This crossover design allows each patient to serve as their own control, which can increase the statistical power of the study.

Methodological considerations in such trials include defining clear primary and secondary endpoints, such as the number of vomiting episodes and the severity of nausea. nih.gov It is also important to consider patient characteristics that may influence the outcome, such as age and prior chemotherapy experience, as these can be significant confounding factors. nih.gov The trial design should also include a thorough assessment of any adverse events. nih.gov

Application of Deuterium (B1214612) Labeling in Pharmacokinetic Research

Deuterium labeling is a valuable technique in pharmacokinetic research to study the metabolism and disposition of drugs. symeres.comresearchgate.netnih.gov By replacing one or more hydrogen atoms in a drug molecule with its stable isotope, deuterium, researchers can track the metabolic fate of the drug and its metabolites. symeres.comacs.org

The use of deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. symeres.complos.org This can result in altered pharmacokinetic profiles, such as reduced clearance and extended half-life. symeres.comresearchgate.net

While specific studies on deuterium-labeled alizapride are not extensively detailed in the provided search results, the general principles of this methodology are well-established. symeres.comresearchgate.netnih.gov Deuterated analogs of alizapride, such as Alizapride-13C,d3, are available for research purposes, suggesting their use in pharmacokinetic studies, potentially as internal standards in mass spectrometry-based quantification or to investigate its metabolic pathways. szabo-scandic.commedchemexpress.com The application of deuterium labeling could provide deeper insights into the pharmacokinetics of alizapride and the impact of metabolism on its efficacy and safety profile. researchgate.netnih.govnih.gov

Future Directions and Research Gaps in Alizapride Hydrochloride Studies

Exploration of Novel Therapeutic Applications

The primary established use of alizapride (B1662876) hydrochloride is as an antiemetic, a drug that prevents nausea and vomiting. drugbank.com Its effectiveness in this area, including for chemotherapy-induced and postoperative nausea and vomiting, has been the focus of much of the existing research. patsnap.comnih.gov However, the unique pharmacological profile of alizapride as a dopamine (B1211576) D2 receptor antagonist with prokinetic properties suggests that its therapeutic applications could be broader. patsnap.comdrugbank.com

Future research is anticipated to investigate the efficacy of alizapride in other gastrointestinal motility disorders beyond what is currently established. Conditions such as gastroparesis and functional dyspepsia, which are characterized by delayed gastric emptying and other motility issues, present a logical area for exploration. nih.gov Additionally, given the role of dopamine in various neurological and psychiatric conditions, there is a potential, albeit less explored, avenue for investigating alizapride's effects in disorders where dopamine pathways are implicated, provided the blood-brain barrier penetration and receptor subtype selectivity are further characterized.

Elucidation of Residual Mechanistic Pathways

The principal mechanism of action for alizapride hydrochloride is its antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain. patsnap.compatsnap.com This action effectively blocks the signaling pathways that lead to nausea and vomiting. patsnap.com Furthermore, its prokinetic effects on the gastrointestinal tract are thought to be mediated through its influence on the enteric nervous system, promoting acetylcholine (B1216132) release. patsnap.com

However, the full picture of its molecular interactions is likely more complex. There is some indication that alizapride may have a minor influence on serotonin (B10506) receptors, which could contribute to its antiemetic effects, especially in the context of chemotherapy. patsnap.com A significant research gap exists in fully characterizing these potential off-target effects and understanding their clinical relevance. Further investigation into its binding affinities for other receptor subtypes and its downstream signaling cascades could reveal new therapeutic possibilities or explain variability in patient responses.

Long-term Safety and Efficacy Data Collection

While short-term studies have established the efficacy of alizapride in specific clinical settings, there is a notable lack of comprehensive long-term data. Most available studies focus on acute or short-term use, such as in the immediate postoperative period or during cycles of chemotherapy. nih.govmedkoo.com To expand the potential applications of this compound, particularly for chronic conditions, robust long-term safety and efficacy studies are essential.

These studies would need to monitor for any potential cumulative effects or the emergence of tolerance over extended periods of use. Research into the long-term stability of this compound in various solutions for intravenous administration has been conducted, supporting its use in centralized intravenous additive services (CIVAS). researchgate.netnih.govresearchgate.net This provides a foundation for more extensive clinical investigations into its long-term administration.

Pharmacogenomic Influences on Response and Adverse Events

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is a critical area for future this compound research. Currently, there is limited specific pharmacogenomic data available for alizapride. drugbank.compharmgkb.org It is known that variations in genes encoding for drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system, and drug targets, like the dopamine D2 receptor, can significantly influence both the efficacy and the likelihood of adverse events for many medications. patsnap.com

Future research should aim to identify specific genetic markers that can predict a patient's response to alizapride. This could involve genome-wide association studies (GWAS) or targeted genotyping to correlate genetic variations with clinical outcomes. Such research could lead to more personalized treatment strategies, optimizing therapeutic benefits while minimizing potential risks. A clinical trial protocol has noted the inclusion of a pharmacogenetics subset, indicating a move in this direction. clinicaltrials.gov

Development of Advanced Delivery Systems

Current formulations of this compound include oral tablets and solutions for intramuscular or intravenous injection. patsnap.com While effective, these standard delivery methods may not be optimal for all patient populations or clinical situations. The development of advanced drug delivery systems could enhance the therapeutic profile of alizapride.

For instance, controlled-release oral formulations could provide more stable plasma concentrations over a longer period, potentially improving patient compliance and reducing the frequency of administration. Additionally, novel delivery systems like nanoparticles or transdermal patches could offer alternative routes of administration, which could be particularly beneficial for patients who have difficulty swallowing or require a rapid onset of action. nih.govnih.gov Research into advanced drug delivery is a burgeoning field with the potential to revolutionize how medications like alizapride are administered. nih.gov

Integration with AI and Computational Models for Drug Intelligence

Q & A

Basic Research Questions

Q. How should Alizapride hydrochloride be handled and stored to ensure stability in laboratory settings?

  • Methodological Answer : this compound is hygroscopic and light-sensitive. Store at 2–8°C in airtight, light-protected containers. For long-term stability (>4 years), store as a crystalline solid at -20°C . Avoid exposure to strong oxidizers, as they may induce decomposition into hazardous byproducts (e.g., HCl, nitrogen oxides) . Safety protocols mandate wearing nitrile gloves, lab coats, and eye protection during handling due to its irritant properties (GHS07 classification) .

Q. What solvents are suitable for preparing stock solutions of this compound, and what considerations are necessary to minimize solvent interference in biological assays?

  • Methodological Answer : The compound dissolves in DMSO (42 mg/mL), water (70 mg/mL), and PBS (pH 7.2; 10 mg/mL) but is insoluble in ethanol . For in vivo studies, dilute stock solutions in aqueous buffers (e.g., PBS) to reduce organic solvent residues (<1% v/v) that may confound physiological effects . Vortexing and sonication aid dissolution. Avoid prolonged storage of aqueous solutions (>24 hours) due to potential degradation .

Q. What experimental models are commonly used to evaluate the prokinetic and antiemetic effects of this compound?

  • Methodological Answer : Rodent models are standard. For example, in rats, Alizapride (5 mg/kg, i.p.) reverses dopamine-induced gastrointestinal hypomotility . Emesis studies often employ ferrets or shrews, where serotonin receptor antagonism (5-HT3) and dopamine D2 receptor blockade are quantified via behavioral monitoring and electromyography .

Advanced Research Questions

Q. How can researchers validate the dopamine D2 receptor selectivity of this compound in the presence of off-target receptor interactions?

  • Methodological Answer : Radioligand binding assays (e.g., using [³H]-spiperone) confirm D2 receptor affinity (Ki = 66–340 nM) . To assess selectivity, compare IC50 values against α1/α2-adrenergic, β-adrenergic, and 5-HT3 receptors (>10 µM for non-target receptors) . Use selective antagonists (e.g., prazosin for α1) as controls. Cross-reactivity studies with transfected cell lines expressing human receptors are recommended for translational relevance .

Q. What methodological approaches are recommended for quantifying this compound in complex biological matrices, and how can internal standards improve accuracy?

  • Methodological Answer : Conductometric methods with phosphotungstic acid (PTA) as a precipitating agent achieve >98% recovery in plasma . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., Alizapride-13C-d3) minimizes matrix effects and enhances precision . Validate linearity (1–100 ng/mL) and limit of detection (0.3 ng/mL) via calibration curves .

Q. How should researchers address discrepancies in reported receptor binding affinities (Ki = 66–340 nM) for this compound across different studies?

  • Methodological Answer : Variability arises from assay conditions (e.g., radioligand type, tissue source). Standardize protocols: use cloned human D2 receptors in HEK293 cells and consistent buffer pH (7.4). Replicate experiments with positive controls (e.g., haloperidol) to normalize Ki values . Meta-analyses of published data using Cohen’s d or Hedges’ g can quantify effect size heterogeneity .

Q. What statistical methods are appropriate for comparing the efficacy of this compound across different experimental models of emesis?

  • Methodological Answer : Apply two-way ANOVA to compare dose-response curves between species (e.g., ferrets vs. shrews). For cross-method validation (e.g., conductometric vs. chromatographic assays), use Student’s t-test (p < 0.05) and F-test (variance homogeneity) at 95% confidence intervals . Report standard error (SE) and effect sizes to contextualize significance .

Q. What formulation challenges arise when developing aqueous solutions of this compound for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Aqueous solubility decreases at pH < 6 due to protonation of the benzotriazole moiety. Use buffered saline (pH 7.2–7.4) and avoid freeze-thaw cycles to prevent precipitation . For intravenous administration, filter-sterilize (0.22 µm) and test endotoxin levels (<0.5 EU/mg) to ensure biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizapride hydrochloride
Reactant of Route 2
Reactant of Route 2
Alizapride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.